molecular formula C8H8N4OS B13286685 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one

Cat. No.: B13286685
M. Wt: 208.24 g/mol
InChI Key: FEWOXZWUFHFBPQ-UHFFFAOYSA-N
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Description

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one is a heterocyclic compound that features a triazine ring substituted with an amino group and a thiophene ring

Preparation Methods

The synthesis of 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methylthiophene-3-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with cyanogen bromide to yield the desired triazine compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced triazine derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Amino-6-(5-methylthiophen-3-yl)-2,5-dihydro-1,3,5-triazin-2-one can be compared with other similar compounds, such as:

    4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-thiol: This compound has a similar structure but features a thiol group instead of a carbonyl group.

    4-Amino-6-(5-methylthiophen-3-yl)-1,3,5-triazine-2-ol: This compound has a hydroxyl group in place of the carbonyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H8N4OS

Molecular Weight

208.24 g/mol

IUPAC Name

4-amino-6-(5-methylthiophen-3-yl)-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C8H8N4OS/c1-4-2-5(3-14-4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

FEWOXZWUFHFBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=NC(=NC(=O)N2)N

Origin of Product

United States

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